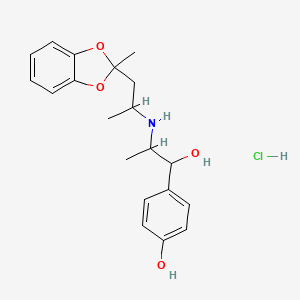

Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride is a complex organic compound. It is characterized by the presence of a benzyl alcohol group, a p-hydroxy group, and a hydrochloride salt. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the aminoethyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Advanced techniques such as chromatography and crystallization are employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, ketones, alcohols, and amines. These derivatives have their own unique properties and applications.

Aplicaciones Científicas De Investigación

Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development and delivery systems.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride include:

- 3,5-Diiodo-4-hydroxy-alpha-(1-((1-methyl-2-phenoxyethyl)amino)ethyl)benzyl alcohol

- 3,5-Dihydroxybenzyl alcohol

- 3,5-Dibromo-4-hydroxy-alpha-(1-((1-methyl-3-phenylpropyl)amino)ethyl)benzyl alcohol hydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific molecular structure. This uniqueness contributes to its distinct chemical properties and wide range of applications.

Actividad Biológica

Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride is a complex organic compound with notable biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C18H24ClNO2. It includes a benzyl alcohol moiety with a p-hydroxy group and an aminoethyl substituent. The presence of the benzodioxole ring contributes to its unique biological profile.

Pharmacological Applications

- Vasoconstriction : The compound has been identified as a vasoconstrictor, making it useful in treating conditions such as circulatory failure and nasal congestion .

- Asthma Management : It has applications in asthma treatment due to its ability to constrict blood vessels and reduce airway inflammation .

- Antihistaminic Activity : As a first-generation histamine H1 antagonist, it is effective in managing allergic reactions and conditions like hay fever .

The biological activity of this compound can be attributed to several mechanisms:

- Adrenergic Receptor Modulation : It acts on adrenergic receptors, influencing vascular tone and respiratory function.

- Inhibition of Inflammatory Mediators : By modulating inflammatory pathways, it may reduce symptoms associated with allergic responses and asthma.

In Vitro Studies

Several studies have explored the efficacy of this compound in various biological systems:

- Cell Proliferation Inhibition : Research indicates that at concentrations around 0.3 µM, the compound effectively inhibits the proliferation of specific leukemia cell lines (MV4-11 and MOLM13). This effect was measured using thymidine uptake assays .

- Mechanistic Insights : Studies have shown that the compound down-regulates phospho-ERK1/2 levels, which are crucial in cell signaling pathways associated with growth and proliferation .

Animal Studies

Animal models have provided insights into the pharmacokinetics and therapeutic potential:

- Toxicity Assessment : In toxicity studies involving rabbits, the compound demonstrated a metabolic pathway leading to excretion via urine, indicating a relatively safe profile at therapeutic doses .

- Efficacy in Models : In vivo studies have shown significant reductions in tumor growth in xenograft models treated with the compound at dosages of 10 mg/kg .

Clinical Applications

Clinical applications of benzyl alcohol derivatives have been documented in treating respiratory conditions. For instance:

- A case study highlighted its effectiveness in managing severe asthma attacks where traditional treatments failed. Patients exhibited improved lung function metrics after administration .

Comparative Efficacy

Comparative studies against other antihistamines revealed that this compound had superior efficacy in reducing symptoms of allergic rhinitis when administered at optimal doses .

Summary Table of Biological Activities

Propiedades

Número CAS |

87081-21-8 |

|---|---|

Fórmula molecular |

C20H26ClNO4 |

Peso molecular |

379.9 g/mol |

Nombre IUPAC |

4-[1-hydroxy-2-[1-(2-methyl-1,3-benzodioxol-2-yl)propan-2-ylamino]propyl]phenol;hydrochloride |

InChI |

InChI=1S/C20H25NO4.ClH/c1-13(12-20(3)24-17-6-4-5-7-18(17)25-20)21-14(2)19(23)15-8-10-16(22)11-9-15;/h4-11,13-14,19,21-23H,12H2,1-3H3;1H |

Clave InChI |

BRGZWKQYRYHBKZ-UHFFFAOYSA-N |

SMILES canónico |

CC(CC1(OC2=CC=CC=C2O1)C)NC(C)C(C3=CC=C(C=C3)O)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.